molecular formula C26H26N2O4 B400957 4-(4-METHOXYPHENYL)-2,2,4-TRIMETHYL-1-(4-NITROBENZOYL)-1,2,3,4-TETRAHYDROQUINOLINE

4-(4-METHOXYPHENYL)-2,2,4-TRIMETHYL-1-(4-NITROBENZOYL)-1,2,3,4-TETRAHYDROQUINOLINE

Cat. No.: B400957
M. Wt: 430.5g/mol
InChI Key: TUOMTNBNOVATPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methoxyphenyl)-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinylmethanone: is a complex organic compound that features a quinoline core substituted with methoxyphenyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-methoxyphenyl)-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinylmethanone typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 2,2,4-trimethyl-1,2-dihydroquinoline under acidic conditions to form the intermediate. This intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as pyridine to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Concentrated sulfuric acid and nitric acid for nitration; bromine in acetic acid for bromination.

Major Products:

    Oxidation: Formation of 4-(4-hydroxyphenyl)-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl](4-nitrophenyl)methanone.

    Reduction: Formation of 4-(4-methoxyphenyl)-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinylmethanone.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.

Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. Its structural features make it a candidate for anti-inflammatory or anticancer agents.

Industry: In the materials science industry, this compound can be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinylmethanone involves its interaction with specific molecular targets. The methoxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The quinoline core can intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

  • 4-methoxyphenethylamine
  • 4-methoxyphenylacetonitrile
  • 4-nitrophenethylamine

Comparison: Compared to these similar compounds, 4-(4-methoxyphenyl)-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinylmethanone is unique due to its quinoline core, which imparts additional rigidity and planarity to the molecule. This structural feature enhances its ability to interact with biological targets and makes it a more versatile building block in synthetic chemistry.

Properties

Molecular Formula

C26H26N2O4

Molecular Weight

430.5g/mol

IUPAC Name

[4-(4-methoxyphenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]-(4-nitrophenyl)methanone

InChI

InChI=1S/C26H26N2O4/c1-25(2)17-26(3,19-11-15-21(32-4)16-12-19)22-7-5-6-8-23(22)27(25)24(29)18-9-13-20(14-10-18)28(30)31/h5-16H,17H2,1-4H3

InChI Key

TUOMTNBNOVATPQ-UHFFFAOYSA-N

SMILES

CC1(CC(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)[N+](=O)[O-])(C)C4=CC=C(C=C4)OC)C

Canonical SMILES

CC1(CC(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)[N+](=O)[O-])(C)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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